molecular formula C19H22O10 B1665714 Aloenin CAS No. 38412-46-3

Aloenin

Cat. No.: B1665714
CAS No.: 38412-46-3
M. Wt: 410.4 g/mol
InChI Key: KFJNVVJUICKJEQ-LQDZTQBFSA-N
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Description

Aloenin is a naturally occurring compound found in various species of the Aloe genus, particularly in Aloe arborescens. It is a phenolic compound known for its medicinal properties, including anti-inflammatory and antioxidant activities. This compound is chemically classified as a pyrone derivative, specifically 4-methoxy-6-(2’-β-D-glucopyranosyl-4’-hydroxy-6’-methylphenyl)-2-pyrone .

Mechanism of Action

Target of Action

The primary target of Aloenin is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation.

Biochemical Pathways

This compound’s action on the COX-1 enzyme affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, a group of compounds that includes prostaglandins. By inhibiting COX-1, this compound can influence the production of these compounds, potentially leading to anti-inflammatory effects .

Result of Action

The inhibition of COX-1 by this compound can lead to a decrease in the production of prostaglandins . This can result in anti-inflammatory effects , as prostaglandins play a key role in the inflammatory response . Additionally, this compound has been associated with anticancer properties , potentially due to its effects on cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure and plant respiration can affect the biosynthesis of this compound . Furthermore, the form of this compound being tested can impact its antibacterial activity . Understanding these factors can help optimize the use of this compound in therapeutic applications.

Biochemical Analysis

Biochemical Properties

Aloenin interacts with various enzymes, proteins, and other biomolecules. It is an anthraquinone glycosyl, meaning that its anthraquinone skeleton has been modified by the addition of a sugar molecule . This modification allows this compound to participate in various biochemical reactions, particularly those involving the transfer of sugar molecules.

Cellular Effects

This compound has been reported to have various effects on different types of cells. For instance, it has been shown to have anti-metastatic potential by causing cell cycle arrest in the S phase and markedly increasing HeLaS3 cell apoptosis . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound treatment of the ovarian cancer cell line SKOV3 led to the increased proteolytic cleavage of caspase-3, caspase-9 and PARP-1, as well as increased expression of BAX protein whilst decreasing that of Bcl-2 protein in a dose-dependent manner .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Adverse effects of Aloe whole-leaf powder, which contains this compound, have been reported at concentrations of 2 g/kg body weight . This suggests that this compound’s stability, degradation, and long-term effects on cellular function need to be carefully monitored in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound dosage effects in animal models are limited, it is known that the dosage of related compounds can have significant impacts on their therapeutic and adverse effects .

Transport and Distribution

This compound is transported and distributed within cells and tissuesIt is known that this compound can affect its localization or accumulation .

Subcellular Localization

It is known that the localization of related compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aloenin can be extracted from the leaves of Aloe arborescens using various chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly employed for its quantitative determination. The extraction process involves using a mobile phase of acetonitrile and aqueous acetic acid, followed by elution and detection at 306 nm .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aloe arborescens leaves. The leaves are processed to obtain the juice, which is then subjected to chromatographic separation to isolate this compound. The isolated compound is further purified using techniques such as high-performance thin-layer chromatography (HPTLC) and gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions: Aloenin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with oxidizing agents to form different oxidation products. Reduction reactions can convert this compound into its corresponding reduced forms, while substitution reactions can introduce different functional groups into the molecule .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions can produce various oxidized derivatives, while reduction reactions yield reduced forms of this compound. Substitution reactions result in the formation of this compound derivatives with different functional groups .

Scientific Research Applications

Aloenin has a wide range of scientific research applications due to its medicinal properties. In chemistry, it is used as a reference compound for chromatographic analysis. In biology, this compound is studied for its anti-inflammatory and antioxidant activities. In medicine, it is investigated for its potential therapeutic effects in treating conditions such as inflammation and oxidative stress. Industrially, this compound is used in the formulation of cosmetic and pharmaceutical products .

Comparison with Similar Compounds

Aloenin is often compared with other phenolic compounds found in Aloe species, such as aloin and aloe emodin. While all these compounds share similar anti-inflammatory and antioxidant properties, this compound is unique due to its specific chemical structure and stability. Unlike aloin, which is rapidly degraded by digestive enzymes, this compound remains stable in various biological systems .

Similar Compounds:
  • Aloin
  • Aloe emodin
  • Barbaloin
  • Aloesin

This compound’s unique stability and specific chemical structure make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJNVVJUICKJEQ-LQDZTQBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191751
Record name Aloenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38412-46-3
Record name Aloenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38412-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038412463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-2-one, 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALOENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN96CW6CSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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